molecular formula C4H8Cl2 B1605458 1,1-Dichlorobutane CAS No. 541-33-3

1,1-Dichlorobutane

Cat. No.: B1605458
CAS No.: 541-33-3
M. Wt: 127.01 g/mol
InChI Key: SEQRDAAUNCRFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichlorobutane is an organic compound with the molecular formula C4H8Cl2. It is a colorless liquid that is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichlorobutane can be synthesized through the chlorination of 1-chlorobutane. This process involves a free-radical chain reaction mechanism where sulfuryl chloride (SO2Cl2) is used as the chlorinating agent. The reaction is initiated by 2,2’-azobis[cyclohexanenitrile] (ABCN) and is carried out under reflux conditions . The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation and other separation techniques .

Chemical Reactions Analysis

1,1-Dichlorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,1-dichlorobutane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates then participate in various reaction pathways, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1,1-Dichlorobutane is one of several isomers of dichlorobutane. Other isomers include:

  • 1,2-Dichlorobutane
  • 1,3-Dichlorobutane
  • 1,4-Dichlorobutane

Comparison:

Each isomer has unique properties and reactivity, making them suitable for different applications in chemical synthesis and industrial processes.

Properties

IUPAC Name

1,1-dichlorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c1-2-3-4(5)6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQRDAAUNCRFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862152
Record name Butane, 1,1-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-33-3, 26761-81-9
Record name 1,1-Dichlorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butylidene chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,1-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane, 1,1-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dichlorobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-DICHLOROBUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H297I90DAD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dichlorobutane
Reactant of Route 2
Reactant of Route 2
1,1-Dichlorobutane
Reactant of Route 3
1,1-Dichlorobutane
Reactant of Route 4
1,1-Dichlorobutane
Reactant of Route 5
1,1-Dichlorobutane
Reactant of Route 6
Reactant of Route 6
1,1-Dichlorobutane
Customer
Q & A

Q1: How does the molecular structure of 1,1-dichlorobutane influence its reactivity?

A2: The presence of two chlorine atoms on the same carbon atom (geminal dichloroalkane) in this compound significantly influences its reactivity. [] This configuration makes the molecule susceptible to dehydrochlorination reactions, especially in the presence of catalysts like molten salts containing zinc chloride (ZnCl2). [] The stereochemistry of the reaction intermediates, likely involving carbocations, plays a role in the observed cis/trans ratios of the resulting 1-chlorobutene isomers.

Q2: What insights can computational chemistry offer into the conformational behavior of this compound?

A3: Molecular mechanics calculations have been employed to investigate the conformational landscape of this compound. [] These calculations provide valuable information about the relative energies and structures of different conformers, offering insights into the molecule's preferred shapes and their potential influence on its reactivity. These computational studies can be further extended to explore the interactions of this compound with other molecules and surfaces.

Q3: Beyond pyrolysis, are there other notable reactions involving this compound?

A4: this compound can undergo coupling reactions when exposed to freshly sublimed magnesium under flash vacuum pyrolysis conditions. [] This reaction leads to the formation of dienes, specifically E,E-, E,Z-, and Z,Z- isomers of dialk-1-enyl ethers. [] The formation of these products suggests a radical-based mechanism potentially mediated by surface interactions with magnesium. This reaction pathway highlights the potential of this compound as a precursor for synthesizing more complex organic molecules.

Q4: Are there any known environmental concerns associated with this compound?

A5: While specific studies on the environmental impact of this compound are limited within the provided research, its presence in household cleaning products raises concerns. [] The generation of this compound, alongside other halogenated volatile organic compounds (VOCs), during the use of bleach products highlights a potential pathway for their release into indoor environments. [] Considering the potential for halogenated VOCs to act as atmospheric pollutants and contribute to ozone depletion, further research into the environmental fate and impact of this compound is warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.